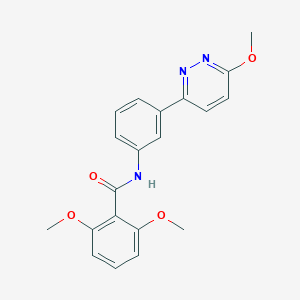

![molecular formula C25H27FN2OS B2761115 3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223833-88-2](/img/structure/B2761115.png)

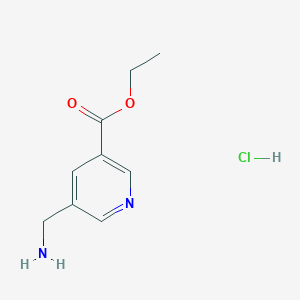

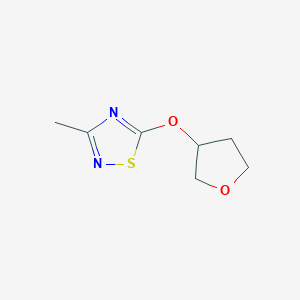

3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

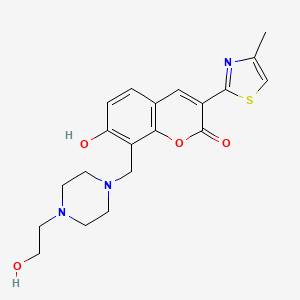

The study by Simić et al. (2021) on spirohydantoin-based model compounds reveals the impact of fluorination on the formation of supramolecular architectures. The research demonstrated how intermolecular interactions, including hydrogen-bonded structures, C–H⋯O, C–H⋯π, and stacking interactions, are influenced by fluorination. The presence of fluorine enhances the three-dimensional network formation through C–H⋯F interactions, showcasing the role of fluorine in developing new regions with larger surface areas and higher negative potential, which is crucial for designing materials with tailored properties (Simić et al., 2021).

Antiviral Properties

Research by Apaydın et al. (2019) highlights the potential antiviral properties of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus. This study underscores the versatility of the spiro[4.5]decane scaffold for antiviral drug development, demonstrating significant inhibitory effects against the replication of human coronavirus 229E, indicating a promising avenue for therapeutic applications (Apaydın et al., 2019).

Synthesis and Catalysis

Okusu et al. (2015) discuss the difluoromethylation of terminal alkynes using fluoroform, highlighting a crucial synthetic method that includes the transformation of terminal alkynes into difluoromethylated derivatives. This process allows for functional groups to be well tolerated under reaction conditions, offering a pathway for the synthesis of various difluoromethylated compounds, including potentially those derived from or related to 3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (Okusu et al., 2015).

Anticancer and Antidiabetic Applications

The work by Flefel et al. (2019) on spirothiazolidines analogs explores their potential as anticancer and antidiabetic agents. This research presents the synthesis of various spiro compounds, showing significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties. Such findings point to the spiro[4.5]decane scaffold's utility in developing new therapeutic agents with dual anticancer and antidiabetic benefits (Flefel et al., 2019).

properties

IUPAC Name |

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2OS/c1-24(2,3)19-11-7-17(8-12-19)21-23(30)28(25(27-21)15-5-4-6-16-25)22(29)18-9-13-20(26)14-10-18/h7-14H,4-6,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURRYNAGJFZTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2761034.png)

![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)

![Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide](/img/structure/B2761046.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2761052.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2761055.png)